REACTION_CXSMILES
|
[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClC1C=CC=C(C(OO)=[O:18])C=1.C([O-])(O)=O.[Na+]>ClC(Cl)C>[O:18]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]1=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)=O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
Na2S2O5
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
430 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The medium is stirred vigorously for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WAIT
|
Details
|
contacted with Kl and H2O for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with a saturated solution of Na2S2O3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated solution of NaCl then dried on MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |